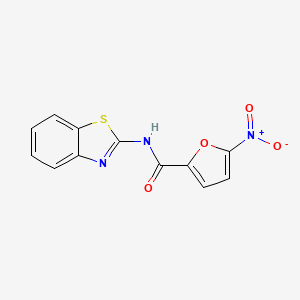

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N’-(1,3-benzothiazol-2-yl)-arylamide derivatives are a class of compounds that have been synthesized and studied for their antibacterial properties . They are characterized by the presence of a benzothiazole moiety, which is a bicyclic heterocyclic compound present in a wide variety of synthetic and natural products .

Synthesis Analysis

The synthesis of these compounds involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl), yielding high yields under relatively milder reaction conditions using dimethyl formamide as solvent .

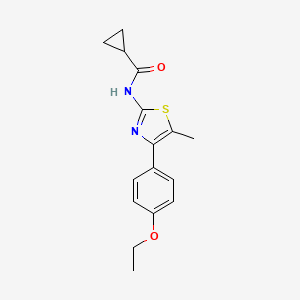

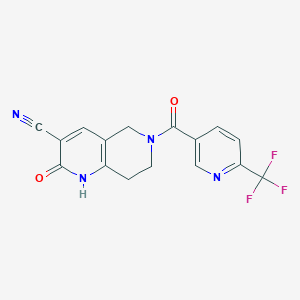

Molecular Structure Analysis

The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .

Chemical Reactions Analysis

The compounds showed variable activity against tested Gram-positive and Gram-negative bacterial strains .

Physical And Chemical Properties Analysis

One of the synthesized compounds, N-(1,3-benzothiazol-2-yl)thiophene-2-carboxamide, is a white powder with a melting point of 208–210° .

Scientific Research Applications

Antibacterial Agents

Compounds with the N-(1,3-benzothiazol-2-yl)-arylamide structure have been synthesized and evaluated as potential antibacterial agents . These compounds have shown variable activity against both Gram-positive and Gram-negative bacterial strains . For instance, compound C13, which possesses a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against Staphylococcus aureus .

Antifungal Activity

Benzothiazole (BT) derivatives, which include N-(1,3-benzothiazol-2-yl)-arylamides, have been associated with antifungal activities . This makes them potential candidates for the development of new antifungal drugs.

Antiprotozoal Activity

BT derivatives have also been investigated for their antiprotozoal activities . This suggests that N-(1,3-benzothiazol-2-yl)-arylamides could potentially be used in the treatment of diseases caused by protozoan parasites.

Anticancer Agents

BT derivatives have been associated with anticancer activities . Therefore, N-(1,3-benzothiazol-2-yl)-arylamides could potentially be developed into new anticancer drugs.

Anticonvulsant Activity

BT derivatives have been associated with anticonvulsant activities . This suggests that N-(1,3-benzothiazol-2-yl)-arylamides could potentially be used in the treatment of epilepsy and other seizure disorders.

Antihypertensive Agents

BT derivatives have been associated with antihypertensive activities . This suggests that N-(1,3-benzothiazol-2-yl)-arylamides could potentially be used in the treatment of hypertension.

Antidiabetic Agents

BT derivatives have been associated with antidiabetic activities . This suggests that N-(1,3-benzothiazol-2-yl)-arylamides could potentially be used in the treatment of diabetes.

Anti-tubercular Compounds

Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds have been highlighted . The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis . This suggests that N-(1,3-benzothiazol-2-yl)-arylamides could potentially be used in the treatment of tuberculosis.

Mechanism of Action

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h1-6H,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEMNYHCDSBKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49680009 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2813268.png)

![5-Benzyl-[1,2,3]thiadiazole-4-carboxylic acid](/img/structure/B2813269.png)

![2-methyl-1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2813273.png)

![4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide](/img/structure/B2813274.png)

![1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2813276.png)

![Ethyl 2-[3-(mesitylmethyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2813277.png)

![N-(1-cyanocyclobutyl)-3-fluoro-N,3',4'-trimethyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2813281.png)

![(Z)-methyl 2-((4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2813286.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrrolidine-2-carboxamide](/img/structure/B2813288.png)